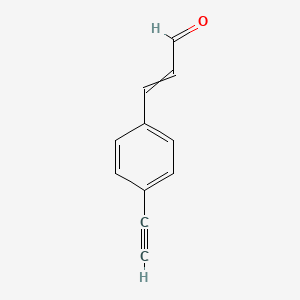![molecular formula C22H26N4OS B14072740 N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide](/img/structure/B14072740.png)
N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Axitinib is a small molecule tyrosine kinase inhibitor developed by Pfizer. It is primarily used for the treatment of advanced renal cell carcinoma after the failure of one prior systemic therapy. Axitinib works by selectively inhibiting vascular endothelial growth factor receptors, which play a crucial role in tumor growth and metastasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Axitinib can be synthesized through a multi-step process. One common method involves the reaction of 6-iodo-3-formyl-1H-indazole with N-methyl-2-sulfanylbenzamide in the presence of palladium chloride, cesium carbonate, and a phosphine ligand under nitrogen atmosphere. The reaction is carried out in dimethylformamide at 80°C for 12 hours, followed by crystallization and purification steps .
Industrial Production Methods
Industrial production of axitinib involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Axitinib undergoes various chemical reactions, including:
Oxidation: Axitinib can be oxidized under specific conditions, leading to the formation of sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert axitinib to its corresponding amine derivatives.
Substitution: Axitinib can undergo nucleophilic substitution reactions, particularly at the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
Axitinib has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of tyrosine kinase inhibitors and their interactions with receptors.
Biology: Investigated for its effects on cellular signaling pathways and angiogenesis.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Axitinib exerts its effects by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3). By blocking these receptors, axitinib prevents the signaling pathways that promote angiogenesis, tumor growth, and metastasis. This inhibition leads to reduced blood vessel formation in tumors, thereby limiting their growth and spread .
Vergleich Mit ähnlichen Verbindungen
Axitinib is often compared with other tyrosine kinase inhibitors such as sunitinib and vorolanib. While all three compounds inhibit vascular endothelial growth factor receptors, axitinib is unique in its higher potency and selectivity for VEGFR-1, VEGFR-2, and VEGFR-3. Additionally, axitinib has a more favorable toxicity profile and a broader spectrum of activity compared to sunitinib and vorolanib .
Similar Compounds
Sunitinib: Another tyrosine kinase inhibitor used for renal cell carcinoma and gastrointestinal stromal tumors.
Vorolanib: A tyrosine kinase inhibitor investigated for its anti-angiogenic effects in various cancers.
Eigenschaften
Molekularformel |
C22H26N4OS |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide |
InChI |
InChI=1S/C22H26N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-9,12-13,16-17,19-20,25-26H,10-11,14H2,1H3,(H,23,27) |
InChI-Schlüssel |
WICCAGAZHWRAGE-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC=CC=C1SC2CCC3C(C2)NNC3C=CC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde](/img/structure/B14072658.png)
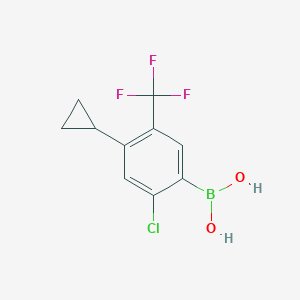


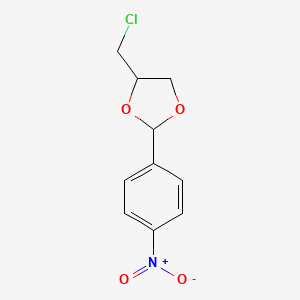
![3-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B14072697.png)
![4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B14072708.png)
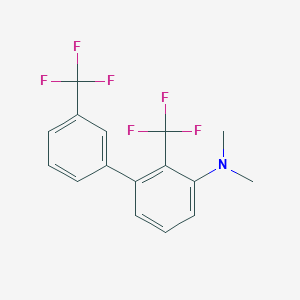
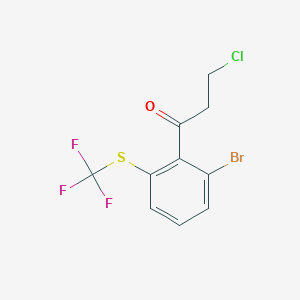
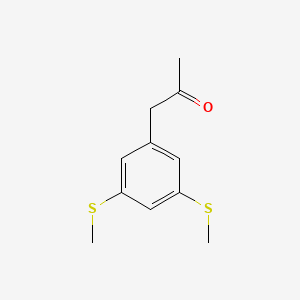


![(7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl](/img/structure/B14072741.png)
